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molecular formula C28H38O2 B139751 Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]- CAS No. 70434-13-8

Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-

Cat. No. B139751
M. Wt: 406.6 g/mol
InChI Key: HDBOFJVLJDSOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04391827

Procedure details

3-[2-Benzyloxy-4-(1,1-dimethylhexyl)phenyl]cyclohexanone as an oil (11.0 g., 35%) from 2-(3-benzyloxy-4-bromophenyl)-2-methylheptane (30.2 g., 0.0806 mole) and 2-cyclohexen-1-one (8.5 g., 0.0886 mole).
Name
3-[2-Benzyloxy-4-(1,1-dimethylhexyl)phenyl]cyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(3-benzyloxy-4-bromophenyl)-2-methylheptane
Quantity
30.2 g
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[C:13]([C:15]([CH3:22])([CH3:21])[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH:12]=[CH:11][C:10]=1[CH:23]1[CH2:28][CH2:27][CH2:26][C:25](=[O:29])[CH2:24]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:30](OC1C=C(C(C)(CCCCC)C)C=CC=1Br)C1C=CC=CC=1.C1(=O)CCCC=C1>>[CH2:1]([O:8][C:9]1[CH:14]=[C:13]([C:15]([CH3:22])([CH3:21])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:30])[CH:12]=[CH:11][C:10]=1[CH:23]1[CH2:28][CH2:27][CH2:26][C:25](=[O:29])[CH2:24]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
3-[2-Benzyloxy-4-(1,1-dimethylhexyl)phenyl]cyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC(=C1)C(CCCCC)(C)C)C1CC(CCC1)=O
Step Two
Name
2-(3-benzyloxy-4-bromophenyl)-2-methylheptane
Quantity
30.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1Br)C(C)(CCCCC)C
Step Three
Name
Quantity
8.5 g
Type
reactant
Smiles
C1(C=CCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC(=C1)C(CCCCCC)(C)C)C1CC(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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